molecular formula C12H13ClN4 B12122864 N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine

Cat. No.: B12122864
M. Wt: 248.71 g/mol
InChI Key: VEEZJWFTFWKWNP-UHFFFAOYSA-N
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Description

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H13ClN4 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

4-N-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C12H13ClN4/c1-8-10(14)11(17-12(13)16-8)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,16,17)

InChI Key

VEEZJWFTFWKWNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)NCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine typically involves the reaction of 2-chloro-6-methylpyrimidine-4,5-diamine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N4-Benzyl-6-chloro-N4-methylpyrimidine-2,4-diamine
  • 2-Chloro-6-methylpyrimidine-4,5-diamine
  • N4-Benzyl-2-chloro-4,5-diaminopyrimidine

Uniqueness

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the N4 position and the chloro group at the 2 position enhances its reactivity and potential for various applications compared to other similar compounds.

Biological Activity

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a benzyl group and a chlorine atom, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN5C_{11}H_{12}ClN_5 with a molecular weight of 234.68 g/mol. The structure can be represented as follows:

N4 Benzyl 2 chloro 6 methylpyrimidine 4 5 diamine\text{N4 Benzyl 2 chloro 6 methylpyrimidine 4 5 diamine}

The presence of the benzyl group enhances its lipophilicity and may influence its interaction with biological targets.

This compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which may affect cell proliferation and survival. For instance, studies indicate that it can inhibit kinases associated with cancer progression.
  • Antitumor Activity : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells has been noted, making it a potential candidate for cancer therapy .

Antitumor Effects

Several studies have evaluated the antitumor properties of this compound:

  • Cytotoxicity Studies : In vitro assays have shown that this compound possesses cytotoxic activity against glioblastoma and breast adenocarcinoma cell lines. The IC50 values indicate potent activity in the nanomolar range, suggesting strong efficacy at low concentrations .
  • Mechanistic Insights : Morphological changes characteristic of apoptosis were observed in treated cells, including chromatin condensation and cell shrinkage. These findings support the compound's potential as an anticancer agent .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell function through enzyme inhibition.

Study 1: Antitumor Activity Assessment

A recent study focused on the antitumor effects of this compound on glioblastoma cells. The results indicated:

Treatment Concentration (µM)% Cell Viability
0.185
160
1030
10010

This data illustrates a dose-dependent response where higher concentrations lead to significantly reduced cell viability .

Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its ability to inhibit specific kinases involved in tumor growth:

Kinase TargetIC50 (µM)
EGFR0.5
VEGFR0.8
PDGFR1.2

These findings suggest that this compound could be developed as a targeted therapy for tumors expressing these receptors.

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